

Technical Guide: m-PEG11-Hydrazide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG11-Hydrazide

Cat. No.: B12420074

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This technical guide provides an in-depth overview of **m-PEG11-Hydrazide**, a monofunctional polyethylene glycol (PEG) derivative, for researchers, scientists, and professionals in drug development. It covers the chemical identification, properties, and key experimental protocols for its application in bioconjugation and the development of advanced drug delivery systems.

Chemical Identification and Properties

IUPAC Name: 2,5,8,11,14,17,20,23,26,29,32-Undecaoxa-pentatriacontan-35-oic acid, hydrazide

CAS Number: A specific CAS number for **m-PEG11-Hydrazide** is not readily available in public databases. Researchers should refer to the supplier's documentation for specific lot-based information.

The structure of **m-PEG11-Hydrazide** consists of a methoxy-terminated polyethylene glycol chain with eleven ethylene glycol units, connected to a terminal hydrazide functional group. This structure provides excellent water solubility and biocompatibility, while the hydrazide moiety allows for specific conjugation to carbonyl groups (aldehydes and ketones).

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C24H50N2O12	Calculated
Molecular Weight	558.66 g/mol	Calculated
Appearance	White to off-white solid or viscous oil	Inferred from similar compounds
Purity	≥95%	[1][2]
Solubility	Soluble in water, DMSO, DMF, dichloromethane	[3]
Storage Conditions	-20°C, protected from moisture	[3][4]

Experimental Protocols

Synthesis of m-PEG11-Hydrazide from m-PEG11-Acid

This protocol describes the conversion of a carboxylic acid-terminated PEG to its corresponding hydrazide.

Materials:

- m-PEG11-Acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Hydrazine hydrate
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Magnetic stirrer and stir bar

- Round bottom flasks
- Separatory funnel
- Rotary evaporator

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve m-PEG11-Acid, DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.
 - Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated PEG ester.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Hydrazinolysis:
 - Dissolve the activated m-PEG11-NHS ester in anhydrous DMF.
 - Add hydrazine hydrate (10 equivalents) dropwise to the solution while stirring.
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Monitor the completion of the reaction by TLC or HPLC.
- Purification:
 - Remove the excess hydrazine and DMF under high vacuum.
 - Precipitate the crude product by adding cold diethyl ether.

- Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove impurities.
- Dry the final product, **m-PEG11-Hydrazide**, under vacuum.

Hydrazone Bond Formation for Bioconjugation

This protocol outlines the conjugation of **m-PEG11-Hydrazide** to a protein containing an aldehyde group, which can be introduced by periodate oxidation of N-terminal serine or glycosylation sites.

Materials:

- **m-PEG11-Hydrazide**
- Aldehyde-containing protein (e.g., oxidized antibody)
- Phosphate buffered saline (PBS), pH 6.0-7.0
- Reaction tubes
- Shaker or rocker
- Size-exclusion chromatography (SEC) system for purification

Procedure:

- Preparation of Reactants:
 - Dissolve the aldehyde-containing protein in PBS buffer to a final concentration of 1-10 mg/mL.
 - Dissolve **m-PEG11-Hydrazide** in PBS buffer to create a stock solution (e.g., 10-100 mM).
- Conjugation Reaction:
 - Add a 10-50 fold molar excess of the **m-PEG11-Hydrazide** solution to the protein solution.

- Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or at 4°C overnight, with gentle shaking.
- The reaction forms a stable hydrazone bond between the PEG-hydrazide and the protein's aldehyde group.
- Purification of the Conjugate:
 - Remove the excess, unreacted **m-PEG11-Hydrazide** from the protein conjugate using size-exclusion chromatography (SEC).
 - Equilibrate the SEC column with an appropriate buffer (e.g., PBS pH 7.4).
 - Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight PEGylated protein.
 - Pool the fractions containing the purified conjugate and confirm the concentration and purity using UV-Vis spectroscopy and SDS-PAGE.

Analysis of pH-Dependent Hydrolysis of Hydrazone Linkage

This protocol describes a method to evaluate the stability of the hydrazone bond at different pH values.

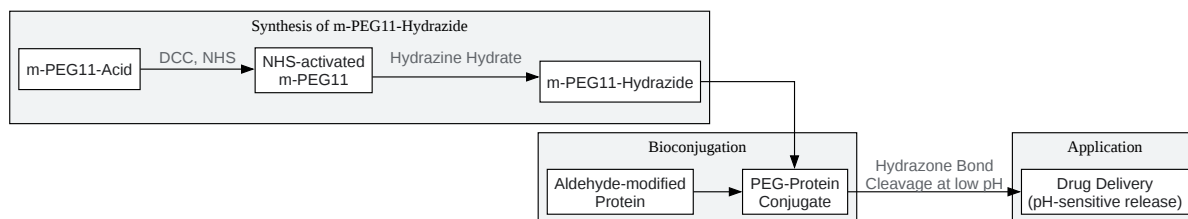
Materials:

- Purified PEG-protein conjugate with a hydrazone bond
- Buffers with different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)
- Incubator at 37°C
- HPLC system with a size-exclusion column
- SDS-PAGE equipment

Procedure:

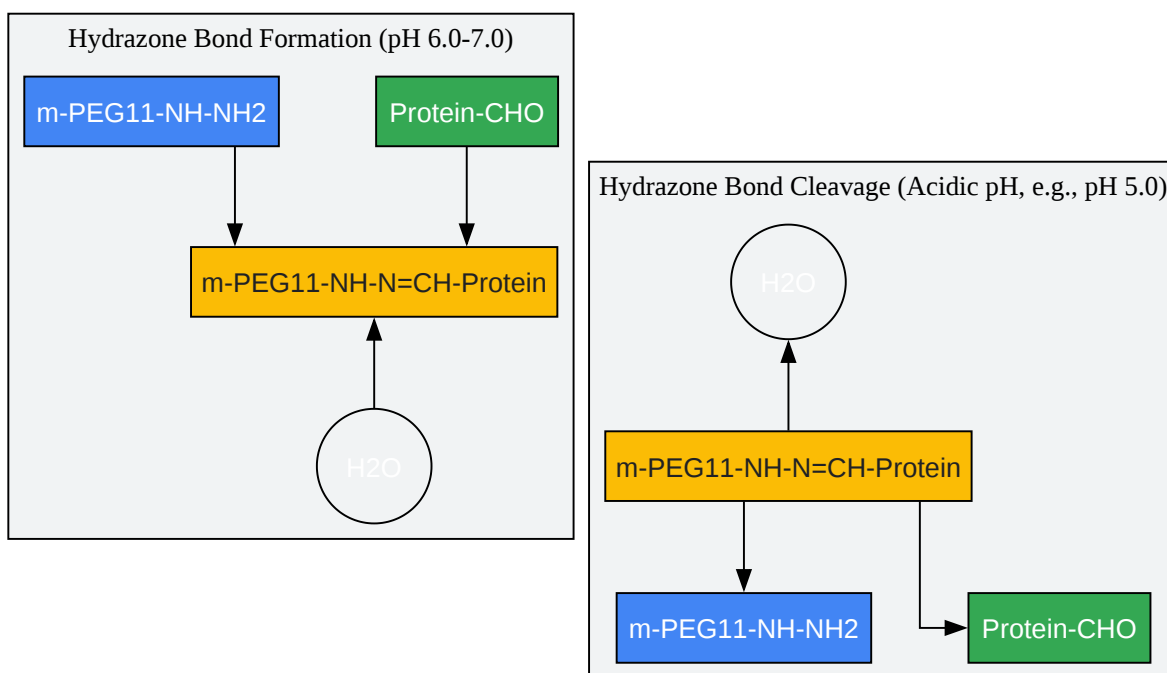
- Incubation:
 - Divide the purified PEG-protein conjugate into aliquots.
 - Dilute each aliquot into buffers of different pH (e.g., pH 7.4 and pH 5.0) to a final concentration of 1 mg/mL.
 - Incubate the samples at 37°C.
- Time-Point Analysis:
 - At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH incubation.
 - Quench the reaction by neutralizing the pH if necessary or by immediate analysis.
- Hydrolysis Monitoring:
 - Analyze the samples by size-exclusion HPLC. Hydrolysis of the hydrazone bond will result in the appearance of a peak corresponding to the unconjugated protein and a shift in the retention time of the conjugate peak.
 - Alternatively, analyze the samples by SDS-PAGE. The cleavage of the PEG chain will result in a decrease in the apparent molecular weight of the protein band.
 - Quantify the percentage of hydrolysis at each time point by comparing the peak areas (HPLC) or band intensities (SDS-PAGE) of the conjugated and unconjugated protein.

Diagrams



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Caption: Experimental workflow for the synthesis and application of **m-PEG11-Hydrazide**.



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Caption: Reversible hydrazone bond formation and cleavage.

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- To cite this document: BenchChem. [Technical Guide: m-PEG11-Hydrazide for Bioconjugation and Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12420074#iupac-name-and-cas-number-for-m-peg11-hydrazide>]

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